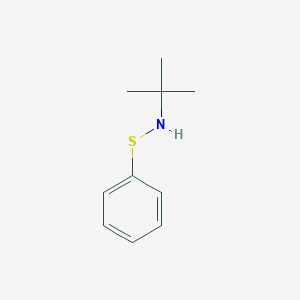

N-tert-Butylbenzenesulfenamide

Übersicht

Beschreibung

“N-tert-Butylbenzenesulfenamide” is a chemical compound with the CAS Number 2512-24-5 . Its molecular weight is 213.3 and its IUPAC name is N-(tert-butyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular formula of “N-tert-Butylbenzenesulfenamide” is C10H15NO2S . Its average mass is 213.297 Da and its monoisotopic mass is 213.082352 Da .Chemical Reactions Analysis

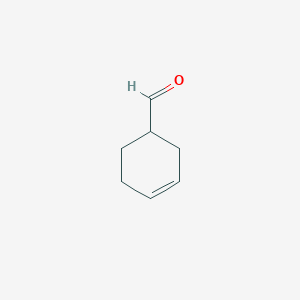

“N-tert-Butylbenzenesulfenamide” has been used in anodic oxidation reactions . In the presence of NCS, this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .Physical And Chemical Properties Analysis

“N-tert-Butylbenzenesulfenamide” is a solid at room temperature . Its specific gravity at 20/20 is 1.01 and its refractive index is 1.55 .Wissenschaftliche Forschungsanwendungen

Reactant in Anti-SN2′ Mitsunobu Reaction

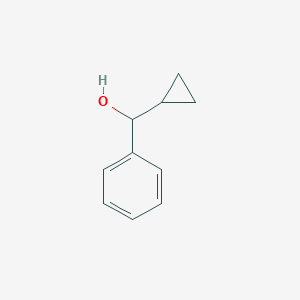

“N-tert-Butylbenzenesulfenamide” can be used as a reactant in the Anti-SN2′ Mitsunobu reaction with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes . This reaction is a part of organic synthesis, where it is used to invert the stereochemistry of alcohols or to exchange one functional group for another.

Catalyst in Oxidation Reactions

In the presence of N-Chlorosuccinimide (NCS), “N-tert-Butylbenzenesulfenamide” can act as a catalyst for the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones . This application is particularly useful in organic chemistry for the synthesis of various organic compounds.

Synthesis of Other Chemical Compounds

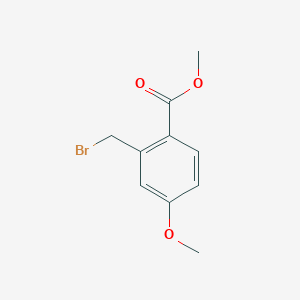

“N-tert-Butylbenzenesulfenamide” is often used in the synthesis of other chemical compounds . .

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that in the presence of n-chlorosuccinimide (ncs), this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .

Biochemical Pathways

The compound’s role in the oxidation of alcohols suggests it may influence pathways involving these molecules .

Result of Action

Its role as a catalyst in the oxidation of alcohols to aldehydes and ketones suggests it may influence cellular processes involving these molecules .

Eigenschaften

IUPAC Name |

2-methyl-N-phenylsulfanylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBFMPKCDTAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457904 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylbenzenesulfenamide | |

CAS RN |

19117-31-8 | |

| Record name | N-tert-Butylbenzenesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?

A1: N-tert-Butylbenzenesulfenamide acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.

Q2: How does N-tert-Butylbenzenesulfenamide catalyze the oxidation of alcohols?

A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that N-tert-Butylbenzenesulfenamide facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.

Q3: What are the advantages of using N-tert-Butylbenzenesulfenamide as a catalyst for alcohol oxidation compared to other methods?

A3: N-tert-Butylbenzenesulfenamide offers several advantages: [, ]

Q4: Are there any limitations to using N-tert-Butylbenzenesulfenamide as an oxidation catalyst?

A4: While highly effective, further research is needed to fully understand the limitations of N-tert-Butylbenzenesulfenamide. Potential areas of exploration include:

Q5: What is the significance of developing new catalytic oxidation methods like those employing N-tert-Butylbenzenesulfenamide?

A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing N-tert-Butylbenzenesulfenamide, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.